molecular formula C11H13N3 B1434851 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile CAS No. 1601948-35-9

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1434851
CAS No.: 1601948-35-9
M. Wt: 187.24 g/mol
InChI Key: VTUFIYJHUFAUTK-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on novel 4-pyrrolidin-3-cyanopyridine derivatives, obtained from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, has shown these compounds to exhibit antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. The most active compounds demonstrated significant antibacterial properties, indicating their potential as templates for developing new antibacterial agents (Bogdanowicz et al., 2013).

Optical and Structural Analysis

Studies on pyridine derivatives, including structural and optical analysis through X-ray diffraction, spectroscopy, and fluorescence techniques, have provided insights into their molecular structures and properties. These analyses reveal the impact of substituents on the compound's absorption and emission spectra, offering a foundation for designing materials with specific optical characteristics (Tranfić et al., 2011; Cetina et al., 2010).

Non-linear Optical Properties

The crystal structure of a pyridine derivative was analyzed, showing the molecule's stabilization by intermolecular interactions, which are crucial for understanding its non-linear optical properties. Such properties are essential for applications in optical switching, modulation, and telecommunication technologies (Palani et al., 2004).

Antituberculosis Activity

Another study described the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, with some compounds exhibiting significant bacteriostatic and antituberculosis activity. This highlights the therapeutic potential of these compounds in treating bacterial infections, including resistant strains of tuberculosis (Miszke et al., 2008).

Semiconductor Applications

Investigations into the structural, thermal, and diode characteristics of certain pyridine derivatives have revealed their suitability for semiconductor applications, including their use in fabricating heterojunctions for electronic devices. The detailed analysis of their electronic properties offers pathways for developing new materials for electronics and photonics (Zedan et al., 2020).

Properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFIYJHUFAUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.